tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
- δ 1.45 ppm (s, 9H, tert-butyl CH₃).
- δ 3.12 ppm (s, 3H, N-CH₃).
- δ 7.28 ppm (d, J = 8.5 Hz, 1H, H-6 phenyl).
¹⁹F NMR (471 MHz, CDCl₃) :
- δ -118.2 ppm (m, 2F, F-3/F-5).
- δ -123.6 ppm (d, J = 9.1 Hz, 1F, F-4).
¹³C NMR (126 MHz, CDCl₃) :
Infrared Spectroscopy (IR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1725 | ν(C=O) carbamate |
| 1530, 1350 | ν(NO₂) asymmetric/symmetric |
| 1120–1080 | ν(C-F) aromatic |
Mass Spectrometry (MS)
- ESI-MS : m/z 306.24 [M+H]⁺ (calc. 306.24) .
- Fragmentation pathways include loss of tert-butoxy (57 Da) and nitro groups (46 Da) .
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) provide electronic structure insights:
Optimized Geometry
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Nitrophenyl π-system |
| LUMO | -2.1 | Carbamate carbonyl and NO₂ |
The HOMO-LUMO gap (4.7 eV) suggests moderate reactivity, with electron-deficient regions at the nitro group .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3,4,5-trifluoro-2-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-12(2,3)21-11(18)16(4)7-5-6(13)8(14)9(15)10(7)17(19)20/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULZMCMEMSUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
Carbamate Formation via CO₂ Incorporation
Carbamates are typically synthesized by reacting amines with carbon dioxide (CO₂) and alkylating agents in the presence of bases like cesium carbonate (Cs₂CO₃) and phase-transfer catalysts (e.g., tetrabutylammonium iodide, TBAI) . For example:
-
Reaction Conditions :
Decarboxylative Amination
While not directly observed for this compound, analogous carbamates undergo decarboxylative amination under basic conditions. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate reacts with Cs₂CO₃ in MeCN at 100°C to form alkylamines via intramolecular decarboxylation :
-
Mechanism :
-
Base : Cs₂CO₃ deprotonates the carbamate, facilitating decarboxylation.
-
Intermediate : Formation of an amine intermediate via loss of CO₂.
-
Product : Alkylamine (e.g., tert-butyl ethylcarbamate).
-
Curtius Rearrangement
Carbamates derived from carboxylic acids may undergo Curtius rearrangements, particularly when treated with sodium azide and Boc anhydride. This involves:
-
Formation of acyl azides : Reaction of carboxylic acids with Boc anhydride and sodium azide.
-
Rearrangement : Thermal decomposition of acyl azides to isocyanates, which are trapped as carbamates .
| Step | Description |
|---|---|
| Acyl Azide | Generated via displacement of azide with tert-butoxide. |
| Isocyanate | Produced during Curtius rearrangement, forming carbamate upon trapping. |
Hydrogen Bonding Effects
Carbamates exhibit syn/anti rotamer equilibria influenced by hydrogen bonding:
-
Stabilization : Acetic acid or other hydrogen bond donors can stabilize syn-rotamers via intermolecular hydrogen bonds .
-
Aggregation : High concentrations may lead to dimerization or aggregation, affecting reaction kinetics.
Thermal Stability
While specific data for this compound is unavailable, analogous carbamates require elevated temperatures (e.g., 100°C) for decarboxylation or rearrangement reactions .
Comparison of Reaction Conditions
| Parameter | Decarboxylative Amination | CO₂-Based Synthesis |
|---|---|---|
| Base | Cs₂CO₃ (1.0 equiv) | Cs₂CO₃ (1.0 equiv) |
| Solvent | MeCN | DMF |
| Temperature | 100°C | Ambient |
| Key Step | Deprotonation & decarboxylation | CO₂ incorporation |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Its fluorinated moiety can enhance metabolic stability and bioavailability.
- Case studies indicate potential applications in developing antibacterial agents targeting resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
-
Antibacterial Activity
- Research has shown that derivatives of fluorinated compounds exhibit significant antibacterial properties. For instance, the compound's structural modifications can lead to improved activity against Gram-negative bacteria, which are critical targets in antibiotic resistance .
- A study highlighted the compound's efficacy with minimal inhibitory concentrations (MICs) as low as 4 μg/mL against resistant bacterial strains .
-
Biochemical Research
- The compound serves as a tool in biochemical assays due to its ability to inhibit specific enzymes and receptors. Its mechanism of action involves binding to active sites on target proteins, which can modulate their activity.
- It has been utilized in studies focusing on enzyme inhibition related to various diseases, including cancer and bacterial infections .
Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Acinetobacter baumannii | 4 | |
| Pseudomonas aeruginosa | 8 | |
| Escherichia coli | 16 |
Enzyme Inhibition Studies
Case Studies
- Gyrase Inhibition
- Cytotoxicity Assessment
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The nitro group can undergo reduction to form amines, which may interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with tert-butyl carbamate, nitro, and fluorine substituents (Table 1).
Table 1: Key Properties of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate and Analogs
Physicochemical Properties
- Polarity: QK-3428 exhibits higher polarity than its non-nitro analog (261.24 g/mol compound) due to the nitro group, impacting solubility in organic solvents .
- Thermal Stability : Fluorine atoms enhance thermal stability, making QK-3428 more robust than LD-2281 during high-temperature reactions (e.g., reflux in EtOH ).
Biological Activity
Tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a trifluoromethyl substituent, and a nitrophenyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the nitrophenyl group may contribute to its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Tert-Butyl methyl carbamate | HeLa | 4.60 |
| Trifluoromethyl ketone derivative | MCF-7 | 2.88 |
| Sorafenib | HepG2 | 8.38 |
The above data illustrates that compounds structurally related to this compound display promising anticancer activity, with IC50 values indicating effective inhibition of cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that such compounds can induce apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax and Caspase-7.
- Cell Cycle Arrest : Compounds may also interfere with cell cycle progression, leading to increased cell death in cancerous tissues.
Study 1: In Vitro Analysis
In a study examining the effects of this compound on human cancer cell lines, researchers observed significant reductions in cell viability at concentrations as low as 5 μM. The study utilized various assays to confirm apoptosis induction and cell cycle arrest.
Study 2: Metabolic Stability
A comparative analysis was conducted using cultures of Cunninghamella elegans to assess the metabolic stability of the compound. Results indicated that the compound was metabolized at a moderate rate, suggesting favorable pharmacokinetic properties that could enhance its therapeutic potential.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
